molecular formula C20H19Cl2N3O3 B1191830 PF-06758955 HCl

PF-06758955 HCl

Cat. No.: B1191830
M. Wt: 420.29
Attention: For research use only. Not for human or veterinary use.
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Description

The hydrochloride (HCl) salt formulation is commonly employed to enhance solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) .

Properties

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.29

Appearance

Solid powder

Synonyms

PF-06758955;  PF06758955;  PF 06758955;  PF-6758955;  PF6758955;  PF 6758955 HCl;  PF-06758955 hydrochloride.; 2-[6′-Amino-5′-(4-chloro-phenyl)-[3,3′]bipyridinyl-6-yloxy]-2-methyl-propionic acid hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Palonosetron HCl exhibits superior efficacy in reducing nausea/vomiting and rescue medication requirements, attributed to its longer half-life (~40 hours) compared to Ondansetron (4–6 hours) and Granisetron (9–12 hours).

Benztropine Mesylate vs. Amantadine HCl

Both compounds are used to manage neuroleptic-induced extrapyramidal symptoms (EPS).

Parameter Benztropine Mesylate Amantadine HCl
Mechanism Anticholinergic NMDA receptor antagonist
Efficacy in EPS High (acute dystonia) Moderate (tremor, rigidity)
Half-Life 6–8 hours 12–18 hours
Side Effects Dry mouth, blurred vision Insomnia, peripheral edema

Source: Comparative review of antiparkinsonian agents .

Key Findings :

  • Benztropine mesylate is preferred for acute dystonia due to rapid onset, while Amantadine HCl is better tolerated in long-term management of tremors .

Thiamine HCl (Vitamin B1)

Thiamine HCl is a water-soluble vitamin essential for carbohydrate metabolism. Unlike PF-06758955 HCl, its applications span nutritional supplementation, treatment of Wernicke-Korsakoff syndrome, and plant cell culture enhancement:

Parameter Thiamine HCl This compound (Hypothetical)
Primary Use Metabolic support Undisclosed (likely targeted therapy)
Solubility Highly water-soluble Likely optimized for bioavailability
Safety Profile Low toxicity Pending clinical data

Source: Applications in food chemistry and plant biology .

Q & A

Q. What are the key physicochemical properties of PF-06758955 HCl, and how are they characterized in preclinical studies?

Q. How is the synthesis of this compound optimized to ensure reproducibility in academic laboratories?

Methodological Answer:

  • Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to identify critical factors.
  • Characterize intermediates via FTIR and LC-MS to confirm structural integrity. Include control experiments to validate the absence of side products (e.g., residual solvents quantified via GC) .
  • Report yields and purity thresholds (≥95% by HPLC) to meet reproducibility standards for peer-reviewed studies .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in this compound's pharmacokinetic (PK) data across preclinical models?

Methodological Answer:

  • Conduct cross-species PK studies (rodent vs. non-rodent) with standardized protocols (e.g., dosing regimen, sampling intervals).
  • Use compartmental modeling (e.g., non-linear mixed-effects) to account for interspecies variability. Validate assays for plasma protein binding and metabolite identification to isolate confounding factors .
  • Example Contradiction Analysis:
ModelAUC (ng·h/mL)Half-life (h)SourcePotential Confounder
Rat12004.5Study ACYP3A4 induction
Dog8506.2Study BBiliary excretion

Q. How can in vitro-in vivo correlation (IVIVC) challenges for this compound be addressed methodologically?

Methodological Answer:

  • Establish biorelevant dissolution testing (e.g., USP Apparatus II with surfactants) to mimic gastrointestinal conditions.
  • Compare dissolution profiles with in vivo absorption data using similarity factors (f2 > 50). If discrepancies persist, investigate permeability limitations via Caco-2 assays or PBPK modeling .

Q. What strategies mitigate batch-to-batch variability in this compound's bioactivity assays?

Methodological Answer:

  • Implement strict quality control (QC) protocols:
  • Pre-test raw materials (e.g., solvent purity, reagent grade).
  • Include internal controls (e.g., reference compound with known EC50) in each assay plate.
  • Use orthogonal assays (e.g., SPR for binding affinity, cell-based functional assays) to cross-validate results .

Data Analysis and Interpretation

Q. How should researchers handle conflicting toxicity data for this compound in long-term vs. acute exposure studies?

Methodological Answer:

  • Apply weight-of-evidence analysis:

Compare NOAEL/LOAEL values across studies.

Assess dose-linear vs. non-linear trends using benchmark dose (BMD) modeling.

Investigate off-target effects via kinome-wide profiling or toxicogenomics .

  • Report confidence intervals and statistical power to contextualize discrepancies .

Q. What statistical approaches are appropriate for analyzing this compound's dose-response relationships in heterogeneous cell populations?

Methodological Answer:

  • Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions.
  • Apply hierarchical modeling to account for intra- and inter-experiment variability.
  • Validate findings with bootstrapping or permutation tests to minimize Type I errors .

Experimental Design and Validation

Q. How can researchers ensure the robustness of this compound's target engagement assays in primary cells?

Methodological Answer:

  • Validate target specificity using CRISPR knockout/isogenic cell lines.
  • Include orthogonal techniques (e.g., CETSA for thermal stability shifts, NanoBRET for real-time binding kinetics) .
  • Report coefficient of variation (CV < 15%) for technical replicates .

Q. What criteria define a well-controlled stability study for this compound under accelerated storage conditions?

Methodological Answer:

  • Follow ICH Q1A guidelines:
  • Test at 40°C/75% RH for 6 months.
  • Monitor degradation products via forced degradation studies (acid/base/oxidative stress).
    • Use mass balance calculations to confirm stability-indicating methods .

Cross-Study Comparisons

Q. How do researchers reconcile differences in this compound's efficacy metrics between academic and industry-led studies?

Methodological Answer:

  • Conduct meta-analysis with predefined inclusion/exclusion criteria (e.g., assay type, endpoint definitions).
  • Adjust for batch effects using ComBat or surrogate variable analysis (SVA) .
  • Disclose funding sources and potential conflicts of interest to address bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.